4-Methoxy-4'-pyrrolidinomethyl benzophenone
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Overview
Description
4-Methoxy-4’-pyrrolidinomethyl benzophenone is a synthetic compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol. It is known for its unique structure, which includes a methoxy group and a pyrrolidinomethyl group attached to a benzophenone core. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 4-methoxybenzoyl chloride with 4-(pyrrolidin-1-ylmethyl)benzene in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The pyrrolidinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-4’-pyrrolidinomethyl benzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4-Methoxy-4’-pyrrolidinomethyl benzophenone is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and pyrrolidinomethyl group contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Lacks the pyrrolidinomethyl group, resulting in different chemical properties and reactivity.
4-Pyrrolidinomethylbenzophenone: Lacks the methoxy group, affecting its solubility and interaction with biological targets
Uniqueness
4-Methoxy-4’-pyrrolidinomethyl benzophenone is unique due to the presence of both the methoxy and pyrrolidinomethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNKLEOMNXCKBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582968 |
Source
|
Record name | (4-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-01-7 |
Source
|
Record name | (4-Methoxyphenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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